molecular formula C9H15N3O5S B7009659 N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-sulfonamide

N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-sulfonamide

Cat. No.: B7009659
M. Wt: 277.30 g/mol
InChI Key: MVEVLYKDXIGGGO-UHFFFAOYSA-N
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Description

N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-sulfonamide is a synthetic organic compound that features a morpholine ring, a sulfonamide group, and an oxazole moiety

Properties

IUPAC Name

N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5S/c1-15-9-6-8(17-11-9)7-10-18(13,14)12-2-4-16-5-3-12/h6,10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEVLYKDXIGGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CNS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-sulfonamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and a nitrile oxide.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the oxazole derivative with the morpholine sulfonamide under conditions that promote nucleophilic substitution, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Products include methoxy-substituted aldehydes or acids.

    Reduction: Products include amines derived from the sulfonamide group.

    Substitution: Functionalized oxazole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for drug development, particularly in the treatment of bacterial infections and cancer.

Medicine

In medicine, the compound’s potential as a therapeutic agent is explored. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new drugs.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazole ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide
  • N-[(3-methoxy-1,2-oxazol-5-yl)methyl]piperidine-4-sulfonamide
  • N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-thiosulfonamide

Uniqueness

N-[(3-methoxy-1,2-oxazol-5-yl)methyl]morpholine-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole and morpholine rings, along with the sulfonamide group, allows for a wide range of interactions with biological targets, making it a versatile compound in research and industry.

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